MC-Gly-Gly-Phe-Boc

Solid-phase peptide synthesis ADC linker intermediate Orthogonal protection strategy

MC-Gly-Gly-Phe-Boc is the essential protected peptide intermediate for building cathepsin L-biased ADC linkers. Its Boc ester shields the C-terminal carboxyl during solid-phase synthesis, preventing premature amidation and enabling maleimide-first conjugation—a critical requirement when synthesizing trastuzumab-targeted ADCs (ref. WO2015115091). Choose MC-Gly-Gly-Phe-Boc when your synthetic route demands a maleimide-ready N-terminus and a temporarily masked C-terminal acid—it prevents the yield loss and purification burden caused by using the free acid MC-Gly-Gly-Phe or N-terminally protected alternatives. Ensure batch-to-batch consistency (>95% purity) for reproducible ADC pharmacology.

Molecular Formula C27H36N4O7
Molecular Weight 528.6 g/mol
Cat. No. B15604366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Gly-Gly-Phe-Boc
Molecular FormulaC27H36N4O7
Molecular Weight528.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H36N4O7/c1-27(2,3)38-26(37)20(16-19-10-6-4-7-11-19)30-23(34)18-29-22(33)17-28-21(32)12-8-5-9-15-31-24(35)13-14-25(31)36/h4,6-7,10-11,13-14,20H,5,8-9,12,15-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,34)/t20-/m0/s1
InChIKeyWYEZMAYVPSHIHY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Gly-Gly-Phe-Boc: A Boc-Protected Tripeptide ADC Linker Intermediate for Orthogonal Conjugation Strategies


MC-Gly-Gly-Phe-Boc (CAS 1599440-14-8, MW 528.60, C₂₇H₃₆N₄O₇) is a protected peptide linker intermediate composed of a maleimidocaproyl (MC) N-terminal conjugation handle, a Gly-Gly-Phe tripeptide cathepsin-cleavable sequence, and a tert-butyloxycarbonyl (Boc) ester protecting the C-terminal carboxyl of phenylalanine . Unlike its free-acid counterpart MC-Gly-Gly-Phe (CAS 1599440-15-9, MW 472.49), the Boc ester renders the carboxyl group chemically inert during solid-phase peptide synthesis (SPPS) and solution-phase coupling steps, preventing premature amide bond formation or side reactions [1]. This compound is specifically cited in patent WO2015115091 for the synthesis of anti-HER2 antibody–drug conjugates (ADCs) incorporating trastuzumab [2]. The Gly-Gly-Phe tripeptide core belongs to the same cathepsin-cleavable scaffold family as the clinically validated GGFG (Gly-Gly-Phe-Gly) tetrapeptide linker used in trastuzumab deruxtecan (Enhertu®), but its C-terminal Boc protection confers a distinct synthetic utility as a protected intermediate rather than a terminal linker [3].

Why MC-Gly-Gly-Phe-Boc Cannot Be Interchanged with Free-Acid or N-Boc Analogs in ADC Intermediate Synthesis


MC-Gly-Gly-Phe-Boc occupies a specific niche in the ADC linker synthesis pipeline that structurally similar compounds cannot fill interchangeably. Substituting the free acid MC-Gly-Gly-Phe (CAS 1599440-15-9) for MC-Gly-Gly-Phe-Boc during SPPS exposes the reactive carboxyl group, risking premature amide coupling with amine-containing payloads or scavenger resins, which reduces stepwise yield and increases purification burden . Conversely, replacing MC-Gly-Gly-Phe-Boc with the N-terminally Boc-protected Boc-Gly-Gly-Phe-Gly-OH (BC-GGFG-OH, CAS 187794-49-6) inverts the orthogonal protection logic: BC-GGFG-OH presents a free C-terminal acid but a protected N-terminus, requiring a fundamentally different deprotection-and-coupling sequence incompatible with maleimide-first conjugation workflows . The Fmoc-Gly-Gly-Phe-OtBu analog (CAS 236426-37-2) uses base-labile Fmoc protection, which is orthogonal to Boc but introduces an additional deprotection step that is incompatible with maleimide stability under basic piperidine conditions . These orthogonal protection constraints mean that selecting the wrong protected intermediate can derail an entire synthetic route, making MC-Gly-Gly-Phe-Boc the only viable choice when the synthetic strategy demands a maleimide-ready N-terminus and a temporarily masked C-terminal carboxyl .

Quantitative Differentiation Evidence: MC-Gly-Gly-Phe-Boc vs. Closest ADC Linker Intermediates


Orthogonal C-Terminal Boc Protection vs. Free Acid: Molecular Property and Synthetic Handle Comparison

MC-Gly-Gly-Phe-Boc incorporates a tert-butyl ester (Boc) on the phenylalanine C-terminal carboxyl, which distinguishes it from the free-acid form MC-Gly-Gly-Phe. The Boc group shields the carboxyl from nucleophilic attack during amide bond-forming steps, preventing unwanted oligomerization or premature payload coupling . This protection is reflected in the molecular properties: MC-Gly-Gly-Phe-Boc has MW 528.60 and LogP 1.4, whereas the free-acid MC-Gly-Gly-Phe has MW 472.49 — a 56.11 Da difference attributable to the tert-butyl group, which also shifts chromatographic retention and solubility behaviour during intermediate purification [1]. The Boc ester can be quantitatively removed under standard TFA treatment (95% TFA, 2.5% TIS, 2.5% H₂O, 2 h at RT), regenerating the free acid for subsequent payload conjugation in a single, high-yield deprotection step while preserving the maleimide functionality intact [2].

Solid-phase peptide synthesis ADC linker intermediate Orthogonal protection strategy Peptide coupling

C-Terminal vs. N-Terminal Boc Protection: Divergent Orthogonal Strategies for ADC Linker Assembly

MC-Gly-Gly-Phe-Boc and Boc-Gly-Gly-Phe-Gly-OH (BC-GGFG-OH, CAS 187794-49-6) represent two mutually exclusive orthogonal protection strategies. MC-Gly-Gly-Phe-Boc bears the maleimidocaproyl group at the N-terminus (ready for thiol conjugation) and the Boc at the C-terminus (masking the carboxyl). BC-GGFG-OH, in contrast, has Boc at the N-terminus and a free C-terminal acid [1]. BC-GGFG-OH is the linker component in the FDA-approved Enhertu® (trastuzumab deruxtecan), where it enables a drug-to-antibody ratio (DAR) of ~8:1 with minimal aggregation . However, BC-GGFG-OH requires that the N-terminal Boc be removed before the maleimide can be installed — a deprotection step that adds one additional synthetic transformation and requires re-protection or direct maleimide coupling post-deprotection. MC-Gly-Gly-Phe-Boc eliminates this extra step: the maleimide is already in place, making it directly suitable for SPPS where the growing peptide chain is extended from the C-terminus onto a resin, or for solution-phase fragment condensation where the C-terminal Boc is removed as the final deprotection before payload installation [2]. In the synthesis workflow described in patent WO2015115091, MC-Gly-Gly-Phe-Boc is used as a pre-formed maleimide-bearing intermediate, simplifying the overall synthetic sequence .

ADC linker design Orthogonal protection Maleimide-first conjugation Peptide synthesis strategy

Cathepsin Cleavage Selectivity: Gly-Gly-Phe Scaffold vs. Val-Cit Dipeptide — Differentiated Protease Sensitivity Profiles

The Gly-Gly-Phe (GGF) core scaffold shared by MC-Gly-Gly-Phe-Boc exhibits a fundamentally different cathepsin cleavage profile compared to the Val-Cit (VC) dipeptide linker used in vedotin-class ADCs. In a direct comparative study using trastuzumab-based conjugates, the GGFG tetrapeptide linker (structurally containing the GGF tripeptide core) was cleaved preferentially by cathepsin L, achieving approximately 100% DXd payload release within 72 hours, while cathepsin B exhibited minimal activity toward the GGFG sequence [1]. In contrast, the VC linker was rapidly cleaved by both cathepsin B and cathepsin L, releasing approximately 100% of MMAE within only 0.5 hours [2]. The deprotected MC-Gly-Gly-Phe tripeptide linker (without the C-terminal glycine of GGFG) demonstrates robust cathepsin B cleavage: incubation with 100 nM recombinant cathepsin B at pH 5.5 and 37°C for 4 hours achieved 92% linker cleavage, with negligible non-specific cleavage (<5%) in human serum over 72 hours, confirming lysosomal selectivity . This differential enzyme preference — cathepsin L dominance for GGF-containing linkers versus dual cathepsin B/L sensitivity for VC linkers — translates to distinct payload release kinetics: sustained, gradual release for GGF-based ADCs versus rapid, burst-like release for VC-based ADCs [3].

Cathepsin B Cathepsin L Lysosomal cleavage Enzyme selectivity ADC payload release

Plasma Stability and Circulatory Integrity: GGF-Containing Linkers vs. Val-Cit Linkers

Linkers built on the Gly-Gly-Phe scaffold demonstrate superior plasma stability compared to Val-Cit-based linkers. Deruxtecan analogs incorporating the GGFG linker maintain >95% conjugate integrity after 120 hours in human plasma, whereas the Val-Cit linker exhibits a plasma half-life of approximately 48 hours . This is corroborated by independent data showing that ADCs containing the MC-Gly-Gly-Phe linker retain >90% integrity in human plasma after 72 hours . The clinical relevance of this differential is illustrated by the pharmacokinetics of trastuzumab deruxtecan (Enhertu®), where the apparent elimination half-life of the intact ADC and released DXd is approximately 7 days in patients [1]. In contrast, the VC-based vedotin linker achieves >80% cleavage in human liver lysosomes within 30 minutes, consistent with its faster systemic turnover [2]. The enhanced plasma stability of GGF-containing linkers is attributed to the resistance of the Gly-Gly-Phe sequence to non-specific serum proteases, whereas the Val-Cit-PABC motif is susceptible to cleavage by human neutrophil elastase and carboxylesterase 1C (Ces1C) in rodent plasma — a known limitation that complicates preclinical toxicology evaluation of VC-based ADCs [3].

Plasma stability ADC pharmacokinetics Premature payload release Linker engineering

ADC Potency and Tumor Selectivity: MC-Gly-Gly-Phe-Based Conjugates Deliver Sub-Nanomolar IC₅₀ with >125-Fold Antigen Selectivity

Antibody-drug conjugates constructed using the MC-Gly-Gly-Phe linker (the deprotected form of MC-Gly-Gly-Phe-Boc) demonstrate potent and highly antigen-selective cytotoxicity. Against CD30-positive Karpas 299 lymphoma cells, the ADC achieved an IC₅₀ of 0.8 nM, while CD30-negative Raji cells showed IC₅₀ > 100 nM — representing >125-fold selectivity . Treatment of Karpas 299 cells with the ADC at 1 nM for 48 hours induced 68% Annexin V-positive apoptosis, accompanied by caspase-3 and PARP cleavage . In clonogenic assays, 0.1 nM ADC reduced colony formation by 75% relative to vehicle control . In vivo, intravenous administration at 3 mg/kg and 6 mg/kg (q4d × 4 cycles) in CD30-positive Karpas 299 xenograft models reduced tumor volume by 65% and 82%, respectively, with the 6 mg/kg group extending median survival by 28 days without significant body weight loss (<5% vs. control) . At 24 hours post-administration, the released cytotoxic drug concentration in tumor tissue reached 4.2 μM with a tumor-to-plasma ratio of 3.8:1, confirming tumor-selective payload accumulation . While these data are for the deprotected MC-Gly-Gly-Phe linker, they establish the pharmacological benchmark for the GGF scaffold class to which MC-Gly-Gly-Phe-Boc serves as the key synthetic precursor.

ADC cytotoxicity Antigen selectivity IC₅₀ Bystander killing Tumor targeting

Optimal Research and Industrial Application Scenarios for MC-Gly-Gly-Phe-Boc Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis of Cathepsin-Cleavable Drug-Linker Constructs Requiring Maleimide-First Orthogonal Protection

MC-Gly-Gly-Phe-Boc is the preferred protected intermediate when the synthetic strategy demands that the maleimidocaproyl handle be installed before C-terminal deprotection and payload coupling. Its Boc ester (quantitatively removable with 95% TFA) shields the phenylalanine carboxyl during iterative SPPS steps, preventing premature amidation [1]. This is distinct from using the free acid MC-Gly-Gly-Phe, which would consume coupling reagents non-productively, and from Boc-GGFG-OH, which places the Boc at the incorrect terminus for maleimide-first workflows . This scenario applies to the synthesis route described in patent WO2015115091, where MC-Gly-Gly-Phe-Boc is used to prepare trastuzumab-targeted ADCs .

Development of ADCs Requiring Sustained, Cathepsin-L-Dependent Payload Release Kinetics for Solid Tumor Indications

For payloads where sustained, gradual intratumoral release is therapeutically advantageous over rapid burst kinetics, the Gly-Gly-Phe scaffold (to which MC-Gly-Gly-Phe-Boc is the synthetic gateway) offers a differentiated profile. The GGFG linker achieves ~100% payload release via cathepsin L over 72 hours with minimal cathepsin B contribution, compared to VC linkers that release ~100% payload within 0.5 hours via dual cathepsin B/L activity [2]. This sustained release profile, combined with >95% plasma integrity at 120 hours, reduces systemic payload spillover and is clinically validated in Enhertu® . MC-Gly-Gly-Phe-Boc is the logical starting intermediate for synthesizing novel drug-linker conjugates that exploit this cathepsin L-biased cleavage mechanism.

ADC Programs Targeting Antigens Where >100-Fold Tumor-Selective Cytotoxicity Is Required to Justify the Therapeutic Window

ADCs constructed with the MC-Gly-Gly-Phe linker demonstrate >125-fold selectivity between antigen-positive and antigen-negative tumor cells (IC₅₀ 0.8 nM vs. >100 nM), with 68% apoptosis induction at 1 nM and 75% colony formation inhibition at 0.1 nM . This selectivity window is critical for targets such as CD30, HER2, or TROP2 where normal tissue expression is a concern. MC-Gly-Gly-Phe-Boc, as the Boc-protected precursor, is the starting material for synthesizing these linker-payload constructs with batch-to-batch consistency (>95% purity) required for reproducible ADC pharmacology [3]. In vivo, the resulting conjugates achieve tumor drug concentrations of 4.2 μM with a 3.8:1 tumor-to-plasma ratio, confirming that the selectivity observed in vitro translates to tumor-preferential drug accumulation .

Preclinical ADC Development Requiring Rodent Plasma-Stable Linkers to Avoid Ces1C-Mediated Premature Cleavage

A well-documented limitation of Val-Cit-PABC linkers is their susceptibility to carboxylesterase 1C (Ces1C) in mouse and rat plasma, which causes premature payload release and confounds preclinical toxicology studies [4]. The GGF scaffold, by contrast, is resistant to Ces1C and maintains >90% conjugate integrity in human serum after 72 hours . MC-Gly-Gly-Phe-Boc serves as the synthetic entry point for building Ces1C-resistant ADC linkers, making it the rational procurement choice for discovery programs that require rodent PK/tox data to be predictive of human outcomes. This avoids the need to switch linker chemistry between preclinical species and clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Gly-Gly-Phe-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.